Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate
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Overview
Description
Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methoxy group
Preparation Methods
The synthesis of Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate typically involves the reaction of 1-(2,2-difluoroethyl)-3-methoxypyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate involves its interaction with molecular targets, which may include enzymes, receptors, or other proteins. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate can be compared with other similar compounds, such as:
Methyl 2-[[1-(2,2-difluoroethyl)-3-hydroxypyrazol-4-yl]amino]acetate: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
Methyl 2-[[1-(2,2-difluoroethyl)-3-chloropyrazol-4-yl]amino]acetate:
Methyl 2-[[1-(2,2-difluoroethyl)-3-aminopyrazol-4-yl]amino]acetate: An amino group can introduce different reactivity patterns and biological effects compared to the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O3/c1-16-8(15)3-12-6-4-14(5-7(10)11)13-9(6)17-2/h4,7,12H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUOHTPPUNLDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1NCC(=O)OC)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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